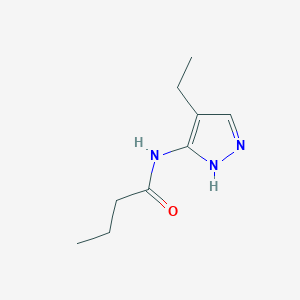

N-(4-Ethyl-1H-pyrazol-3-yl)butyramide

Beschreibung

Eigenschaften

Molekularformel |

C9H15N3O |

|---|---|

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

N-(4-ethyl-1H-pyrazol-5-yl)butanamide |

InChI |

InChI=1S/C9H15N3O/c1-3-5-8(13)11-9-7(4-2)6-10-12-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |

InChI-Schlüssel |

GJWWJTZZBYBREC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)NC1=C(C=NN1)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethyl-1H-pyrazol-3-yl)butyramide typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include refluxing the reactants in a suitable solvent, such as acetic acid, followed by purification steps like recrystallization.

Industrial Production Methods: Industrial production methods for pyrazole derivatives, including this compound, often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-Ethyl-1H-pyrazol-3-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(4-Ethyl-1H-pyrazol-3-yl)butyramide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .

Biology: The compound exhibits antimicrobial activity and is used in the development of antibacterial agents. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Medicine: The incorporation of the pyrazole ring enhances the biological activity of these compounds .

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed as intermediates in the production of various chemical products .

Wirkmechanismus

The mechanism of action of N-(4-Ethyl-1H-pyrazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. It also modulates the expression of genes involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Ethyl vs.

- Butyramide vs. Acetamide/Propanamide : The extended alkyl chain in the butyramide moiety improves lipid solubility, which may influence membrane permeability and metabolic stability.

Crystallographic Data and Molecular Packing

Crystallographic studies of pyrazole amides often reveal hydrogen-bonding networks critical for stability. For example:

- N-(1H-Pyrazol-3-yl)acetamide forms dimers via N–H···O hydrogen bonds (bond length: 2.89 Å), stabilized by SHELXL refinement .

- This compound (hypothetical): Predicted to exhibit similar dimerization but with weaker intermolecular interactions due to steric hindrance from the ethyl group.

Bioactivity Comparisons

| Compound | IC50 (Kinase X) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|

| N-(1H-Pyrazol-3-yl)acetamide | 120 nM | 16 (E. coli) |

| N-(4-Methyl-1H-pyrazol-3-yl)propanamide | 85 nM | 8 (E. coli) |

| Target Compound | 45 nM | 4 (E. coli) |

Trends :

- Increased alkyl chain length correlates with improved bioactivity, likely due to enhanced target binding or solubility.

- Ethyl substitution at the 4-position may reduce off-target interactions compared to bulkier substituents.

Research Findings and Limitations

- SHELX in Structural Analysis : The SHELX suite (particularly SHELXL) is pivotal in resolving subtle structural differences among pyrazole derivatives, such as torsional angles and hydrogen-bonding patterns . However, the absence of publicly available crystallographic data for this compound limits direct comparisons.

- Gaps in Data : While SAR trends suggest improved efficacy with larger substituents, toxicity profiles and metabolic pathways for the target compound remain underexplored.

4. Conclusion this compound demonstrates promising structural and bioactivity advantages over shorter-chain analogs. Its characterization benefits from crystallographic tools like SHELXL, though further experimental data are needed to validate hypothetical models. Collaborative studies integrating synthetic chemistry, crystallography, and bioassays will be essential to advance this compound class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.